molecular formula C26H26N4O2 B2976617 N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide CAS No. 941977-15-7

N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide

Cat. No.: B2976617
CAS No.: 941977-15-7
M. Wt: 426.52
InChI Key: WPVLUPCYWVEBMJ-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide is a synthetic organic compound featuring a dimethylamino group attached to a naphthalene moiety and a 2-methylquinoline group connected via an ethanediamide (-NH-C(=O)-C(=O)-NH-) linker.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2/c1-17-15-23(21-12-6-7-14-22(21)28-17)29-26(32)25(31)27-16-24(30(2)3)20-13-8-10-18-9-4-5-11-19(18)20/h4-15,24H,16H2,1-3H3,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVLUPCYWVEBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=CC4=CC=CC=C43)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(2-methylquinolin-4-yl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 2-(dimethylamino)ethyl chloride with naphthalene-1-carbaldehyde to form an intermediate, which is then reacted with 2-methylquinoline-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(2-methylquinolin-4-yl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Scientific Research Applications

N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(2-methylquinolin-4-yl)ethanediamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(2-methylquinolin-4-yl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on functional groups, synthesis, and properties.

Structural Comparisons

Compound Name Key Functional Groups Aromatic Moieties Linker Type Molecular Weight (approx.) Key Features
Target Compound Dimethylamino, ethanediamide Naphthalen-1-yl, 2-methylquinolin-4-yl Ethanediamide ~500 (estimated) Combines planar aromatic systems with a polar, hydrogen-bond-capable linker. Likely exhibits moderate solubility in polar solvents due to dimethylamino group .
1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea () Dimethylamino, thiourea Naphthalen-1-yl, phenyl Thiourea (-NH-CS-NH-) 453.64 Thiourea linker enhances metal-binding capacity but may reduce hydrolytic stability compared to ethanediamide. Bulkier aromatic systems (naphthalene + diphenylethyl) may lower solubility .
N-[2-(Dimethylamino)ethyl]-N'-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]phenyl]ethanediamide () Dimethylamino, ethanediamide Phenyl, pyrazolyl Ethanediamide ~450 (estimated) Ethanediamide linker similar to target compound, but smaller pyrazolyl/phenyl groups may reduce π-π interactions. Higher solubility expected due to fewer hydrophobic groups .
N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonamide () Dimethylamino, perfluorinated chain None Sulfonamide ~500 (estimated) Perfluorinated chain increases lipophilicity and chemical inertness. Lacks aromatic systems, limiting π-π interactions. Polar sulfonamide linker may enhance solubility in aqueous media .

Physicochemical and Functional Properties

  • Solubility: The target compound’s dimethylamino group and ethanediamide linker likely improve solubility in polar solvents (e.g., DMSO, acetone) compared to thiourea analogs, which are more lipophilic . Perfluorinated compounds () exhibit unique solubility profiles due to fluorine’s hydrophobicity .
  • Stability : Ethanediamide linkers are hydrolytically stable under physiological conditions, whereas thiourea analogs may degrade in acidic environments .
  • Binding Interactions: The target compound’s naphthalene and quinoline groups enable strong π-π stacking, advantageous for protein binding or material assembly. Pyrazolyl analogs () lack this feature but may offer better steric flexibility .

Biological Activity

N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide, commonly referred to as a complex amide compound, has garnered attention in various fields of pharmacology and medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a naphthalene moiety and a quinoline ring, which contribute to its interaction with biological systems.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

CxHyNzOw\text{C}_{\text{x}}\text{H}_{\text{y}}\text{N}_{\text{z}}\text{O}_{\text{w}}

Where the exact molecular formula needs to be determined through empirical methods. The presence of dimethylamino and naphthalene groups suggests potential for significant biological activity, particularly in targeting specific receptors or enzymes.

PropertyValue
Molecular WeightTo be determined
SolubilitySoluble in DMSO
Melting PointTo be determined
Log PTo be determined

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising cytotoxic effects against various cancer cell lines. For instance, derivatives of naphthoquinone have shown significant potency against breast cancer cell lines such as MDA-MB-231, suggesting that the naphthalene component may play a crucial role in mediating these effects .

Case Study: Cytotoxicity Evaluation

In a comparative study, several naphthoquinone derivatives were synthesized and tested against cancer cell lines:

Compound IDCell LineIC50 (µM)Mechanism of Action
5aMDA-MB-23110Induction of apoptosis
5bSUIT-225Cell cycle arrest
5cHT-2915ROS generation

The results indicated that compounds similar to this compound could potentially induce apoptosis in cancer cells, highlighting the importance of further research into this compound's mechanisms .

Neuropharmacological Effects

The dimethylamino group suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors, which are critical in the treatment of various neurological disorders.

Research Findings

Studies have shown that amides with naphthalene and quinoline derivatives can exhibit:

  • Antidepressant-like activity : Modulation of serotonin levels.
  • Anxiolytic effects : Interaction with GABAergic systems.

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AnticancerInduces apoptosis in cancer cells
NeuropharmacologicalModulates neurotransmitter systems
AntimicrobialPotential activity against bacterial strains

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